1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that can be exploited for various applications.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, such as antifungal, antibacterial, and antitubercular activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Major Products: These reactions can yield a variety of products, including substituted pyrazoles, pyridines, and carboxylic acid derivatives.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)thiourea: This compound also contains a pyridine ring but has a thiourea group instead of a pyrazole ring.
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: This compound features a thiophene ring instead of a pyrazole ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound contains a piperidine ring and an ethyl ester group.
The uniqueness of this compound lies in its specific combination of a pyridine and pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)10(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTFPYAYTYYPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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